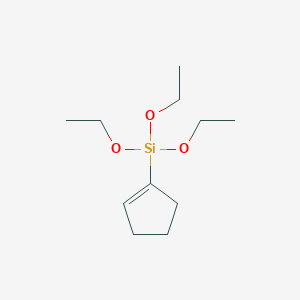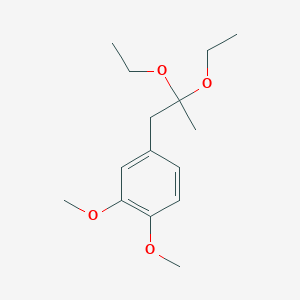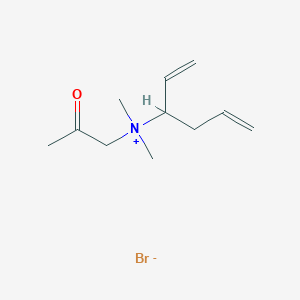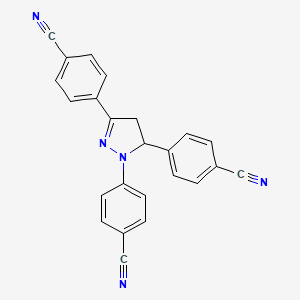![molecular formula C13H18O4 B14377213 4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one CAS No. 90033-49-1](/img/structure/B14377213.png)
4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one is an organic compound with the molecular formula C12H16O3. It is also known by other names such as α-Veratrylpropanone and Methyl zingerone . This compound is characterized by the presence of a butanone group attached to a dimethoxyphenyl group through a methoxy linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one typically involves the reaction of 2,3-dimethoxybenzyl alcohol with butanone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NBS in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Zingerone: 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-.
Methyl zingerone: 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester.
Uniqueness
4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dimethoxyphenyl group enhances its antioxidant activity, while the butanone moiety contributes to its reactivity in various chemical reactions .
Properties
CAS No. |
90033-49-1 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-[(2,3-dimethoxyphenyl)methoxy]butan-2-one |
InChI |
InChI=1S/C13H18O4/c1-10(14)7-8-17-9-11-5-4-6-12(15-2)13(11)16-3/h4-6H,7-9H2,1-3H3 |
InChI Key |
WEFLSJQWTPRALZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCOCC1=C(C(=CC=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14377139.png)


![[Benzyl(phenyl)amino]propanedioic acid](/img/structure/B14377153.png)

![1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14377161.png)
![2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one](/img/structure/B14377170.png)



![2-Amino-3-[(methanesulfinyl)methyl]benzonitrile](/img/structure/B14377187.png)
![5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377195.png)

![1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14377206.png)
